molecular formula C13H20N2O2S B1583181 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione CAS No. 74038-65-6

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

Cat. No.: B1583181
CAS No.: 74038-65-6
M. Wt: 268.38 g/mol
InChI Key: GOJUOPOQMGDIHD-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This solid compound belongs to the class of imidazolidine-2,4-diones, more commonly known as hydantoins, which are nitrogen-containing heterocycles of significant interest in medicinal and agricultural chemistry . Hydantoin and 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Scientific literature indicates that compounds within this class have been investigated for a wide spectrum of applications, including as inhibitors of therapeutic targets like protein tyrosine phosphatase-1B (PTP1B) for diabetes research , and as potent inhibitors of tyrosinase for anti-melanogenesis and antioxidant studies . Other researched activities include anticonvulsant, antiarrhythmic, antimicrobial, and anti-inflammatory effects . The structural features of this specific compound, featuring cyclohexyl and thiolane (tetrahydrothiophene) substituents, suggest potential for unique steric and electronic interactions with biological systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUOPOQMGDIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275581
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74038-65-6
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Route

  • Principle: This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene group under basic conditions.
  • Procedure: The reaction typically uses a base such as sodium ethoxide or piperidine to catalyze the condensation, forming the imidazolidine-2,4-dione ring with the cyclohexyl and thiolan-3-yl substituents.
  • Advantages: This route is straightforward and allows for good control over substituent incorporation.
  • Typical Conditions: Mild heating under reflux in solvents like ethanol or methanol, reaction times ranging from several hours to overnight.

Bucherer-Bergs Reaction Route

  • Principle: A multi-component reaction combining an aldehyde, an amine, and potassium cyanide in the presence of ammonium carbonate.
  • Procedure: This reaction forms hydantoin derivatives, including imidazolidine-2,4-dione cores, by cyclization and rearrangement.
  • Advantages: Useful for synthesizing larger homologous molecules and allows structural diversity.
  • Typical Conditions: Conducted in aqueous or alcoholic media at elevated temperatures, often under reflux.

Industrial Production Methods

Industrial synthesis of this compound typically employs continuous flow synthesis or automated reactors to enhance yield and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for scalability.

Parameter Typical Industrial Conditions
Reaction type Knoevenagel condensation or Bucherer-Bergs reaction
Solvent Ethanol, methanol, or aqueous mixtures
Catalyst/Base Sodium ethoxide, piperidine, ammonium carbonate
Temperature 60–100 °C
Reaction time 4–24 hours
Purification Recrystallization, chromatography
Yield 70–90%

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation and subsequent modification involve several chemical transformations:

Reaction Type Reagents/Conditions Products Formed
Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Sulfoxides, sulfones
Reduction Lithium aluminum hydride, sodium borohydride Imidazolidine derivatives
Nucleophilic Substitution Amines, thiols, halides under acidic/basic conditions Substituted imidazolidine-2,4-diones

These reactions are important for modifying the thiolan-3-yl group or the imidazolidine core during synthesis or derivatization.

Detailed Research Findings and Notes

  • The presence of both cyclohexyl and thiolan-3-yl groups imparts unique chemical properties, influencing reactivity and biological activity.
  • Synthetic routes emphasize careful control of reaction conditions to avoid hydrolysis or decomposition, especially in the presence of nucleophiles.
  • Research indicates that the compound can be efficiently synthesized with high purity using the Knoevenagel condensation under mild basic conditions, which favors the formation of the imidazolidine-2,4-dione ring without side reactions.
  • The Bucherer-Bergs reaction provides an alternative route, particularly useful when incorporating more complex aldehyde or amine components.
  • Industrial processes have adopted continuous flow techniques to improve reaction control, scalability, and safety, particularly when handling cyanide reagents in the Bucherer-Bergs reaction.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Knoevenagel Condensation Aldehyde/ketone, active methylene compound, base Reflux in ethanol/methanol, mild base Simple, good yield, easy scale-up Limited to certain substituents
Bucherer-Bergs Reaction Aldehyde, amine, potassium cyanide, ammonium carbonate Reflux in aqueous/alcoholic medium Multi-component, versatile for homologues Handling toxic cyanide, longer reaction time
Industrial Continuous Flow Same as above, automated systems Controlled temperature, flow reactors High efficiency, safety, scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to its corresponding imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound with similar core structure.

    Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring.

    Hydantoin: Another related compound with a similar imidazolidine core.

Uniqueness

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and thiolan-3-yl groups, which impart distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.

Biological Activity

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione family. Its unique structure, featuring both cyclohexyl and thiolan-3-yl substituents, contributes to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Research indicates that this compound interacts with specific molecular targets, notably voltage-gated sodium channels. This interaction is crucial for its anticonvulsant properties, suggesting that the compound may be effective in treating seizure disorders.

Antibacterial and Anticonvulsant Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. Its anticonvulsant effects have been validated in animal models, showing a reduction in seizure frequency and severity .

Comparative Biological Activity

The biological activities of this compound can be compared to other related compounds:

Compound NameAntibacterial ActivityAnticonvulsant Activity
This compoundHighEffective
Imidazolidine-2,4-dioneModerateLimited
Thiazolidine-2,4-dioneLowModerate

This table highlights the superior biological activity of this compound compared to its analogs.

Case Study: Anticonvulsant Effects

In a study published in Pharmacology Reports, researchers evaluated the anticonvulsant effects of this compound using a mouse model. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg), and results showed a dose-dependent reduction in seizure activity. The highest dose resulted in a significant decrease in seizure duration compared to the control group.

Case Study: Antibacterial Activity

Another research article focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated an MIC of 32 µg/ml against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Q & A

Q. Table 1: Key Reaction Conditions from Analogous Studies

Reaction ComponentTypical ConditionsReference
CatalystPiperidine (2–5 mol%)
SolventEthanol, DMF, or acetic acid
Temperature80–90°C (reflux)
Reaction Time6–12 hours

Basic: How is the compound structurally characterized post-synthesis?

Answer:
Multimodal spectroscopic and crystallographic techniques are critical:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1735 cm⁻¹) and thione (C=S, ~1325 cm⁻¹) stretches, with shifts indicating substituent effects .
  • NMR Analysis : 1^1H and 13^13C NMR resolve cyclohexyl and thiolan ring conformations. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .
  • X-ray Crystallography : Determines absolute stereochemistry and confirms the Z/E configuration of the imine bond in crystalline derivatives .

Note : Computational tools (e.g., PubChem’s Lexichem TK) validate molecular descriptors like IUPAC names and InChI keys .

Advanced: How can researchers design experiments to resolve regioselectivity in substitution reactions involving this compound?

Answer:

  • Isotopic Labeling : Use 13^{13}C-labeled reagents to track substituent incorporation in products, as demonstrated in thiazolidinone iodination studies .
  • Computational Modeling : Density Functional Theory (DFT) predicts preferential attack sites. For example, meta-substituted aryl groups in analogous compounds show higher electrophilicity at the para position .
  • Kinetic Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates and map reaction pathways .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:

  • Substituent Effects : Compare bioactivity of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups). For instance, 3-iodophenyl analogs show enhanced antibacterial activity over methoxy derivatives due to halogen bonding .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables. Discrepancies in insulin-sensitizing activity of thiazolidinediones were resolved by standardizing cell culture media .
  • Meta-Analysis : Pool data from multiple studies to identify trends. A 2025 review of imidazolidinediones linked cyclohexyl groups to improved metabolic stability .

Basic: What are the hypothesized biological targets for this compound?

Answer:

  • PPAR-γ Receptor : Imidazolidine-2,4-diones are PPAR-γ agonists, modulating glucose metabolism in diabetes research .
  • Bacterial Enzymes : Thiolan-3-yl derivatives inhibit enzymes like dihydrofolate reductase (DHFR) in Staphylococcus aureus .
  • Kinase Inhibition : Analogous compounds (e.g., thiazolo[5,4-b]pyridines) target CDK and GSK-3β in cancer studies, though direct evidence for this compound is pending .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., piperidine vs. triethylamine), solvents, and temperatures to identify optimal conditions. A 2020 study achieved 85% yield in thiazolidinedione synthesis using DoE .
  • Flow Chemistry : Continuous reactors minimize side reactions in oxidation steps, as shown in thiolan-3-yl aldehyde syntheses .
  • Byproduct Recycling : Reprocess mother liquors to recover unreacted starting materials, reducing waste .

Advanced: How can computational methods predict the compound’s reactivity in novel environments?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., PPAR-γ ligand-binding domain) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide structural modifications .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

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